molecular formula C7H9NO3 B2760568 CCc1cc(no1)C(=O)OC CAS No. 1942725-69-0

CCc1cc(no1)C(=O)OC

Cat. No. B2760568
CAS RN: 1942725-69-0
M. Wt: 155.153
InChI Key: WSUOKQTXUXACMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of a molecule like “CCc1cc(no1)C(=O)OC” can be predicted using valence shell electron pair repulsion (VSEPR) theory . This theory considers the repulsion between electron pairs in the valence shell of the central atom to predict the molecular structure .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used as catalysts in C–C and C–heteroatom bond formation reactions . The exact reactions would depend on the conditions and other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure . These could include properties such as color, density, hardness, melting point, boiling point, and reactivity .

Scientific Research Applications

Carbon Capture and Storage: The Way Forward

Carbon Capture and Storage (CCS) is recognized for its potential in meeting climate change targets, decarbonizing industry, and facilitating the net removal of CO2 from the atmosphere. Despite its technical maturity, CCS has not been deployed at a scale matching the ambitions from a decade ago. The paper by Bui et al. (2018) reviews the state-of-the-art in CO2 capture, transport, utilization, and storage, focusing on the challenges and research needs for deploying CCS at a larger scale. This research is pivotal for understanding the commercial and political barriers to CCS deployment and identifying future research directions to overcome these obstacles (Bui et al., 2018).

Countercurrent Separation of Natural Products

Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), key techniques in countercurrent separation (CCS), are critical for natural products research. Friesen et al. (2015) provide a comprehensive review of the current instrumentation, method development, and applications of CCS in natural products research. The review highlights CCS's potential in drug discovery and natural product chemistry, emphasizing the technique's role in isolating biological molecules from complex matrices (Friesen et al., 2015).

Green Chemistry and Engineering for CO2 Capture

The perspective by Leclaire and Heldebrant (2018) discusses how principles of green chemistry (GC) and green engineering can address the challenges of Carbon Capture, Utilization, and Storage (CCUS). They explore areas where GC principles can enhance process efficiency or reduce environmental impacts and present innovative research directions for CCUS. This work is essential for developing environmentally sustainable processes for CO2 capture and utilization (Leclaire & Heldebrant, 2018).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its effect . Without more specific information about the intended use or biological target of “CCc1cc(no1)C(=O)OC”, it’s difficult to predict its mechanism of action.

Future Directions

The future directions for research involving “CCc1cc(no1)C(=O)OC” could include exploring its potential uses in various fields, studying its interactions with other compounds, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 5-ethyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-4-6(8-11-5)7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOKQTXUXACMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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